molecular formula C11H11N3O5 B1236970 5-Nitro-6-(3-nitrophenyl)piperidin-2-one

5-Nitro-6-(3-nitrophenyl)piperidin-2-one

Cat. No. B1236970
M. Wt: 265.22 g/mol
InChI Key: HNPKDEDJNOBPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-6-(3-nitrophenyl)-2-piperidinone is a member of piperidines.

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

Research by (Ali et al., 2016) focused on the enantiomeric resolution of similar compounds, including 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. The study emphasizes the importance of hydrogen bonding and π–π interactions in the chiral resolution process, which could be applicable to 5-Nitro-6-(3-nitrophenyl)piperidin-2-one.

Reactions with Amines

Sosnovskikh and Usachev (2001) explored reactions involving a related compound, 6-nitro-2-trifluoromethylchromone, with amines like piperidine (Sosnovskikh & Usachev, 2001). This research may provide insights into the reactivity of 5-Nitro-6-(3-nitrophenyl)piperidin-2-one with similar amines.

Piperidine-Catalyzed Synthesis

Yoneda, Motokura, and Otagiri (1981) reported on the synthesis of specific compounds using piperidine as a catalyst (Yoneda, Motokura, & Otagiri, 1981). This may have relevance to the synthesis or modification of 5-Nitro-6-(3-nitrophenyl)piperidin-2-one.

Nitroxyl Radical Development

Kinoshita et al. (2009) studied the development of functional nitroxyl radicals, focusing on piperidine nitroxyl radicals (Kinoshita et al., 2009). These findings could be significant for understanding the properties and potential applications of 5-Nitro-6-(3-nitrophenyl)piperidin-2-one in similar contexts.

Nucleophilic Substitution Reactions

Hamed (1997) analyzed the kinetics of reactions involving nitropyridines and piperidine (Hamed, 1997). Such studies may provide insights into the chemical behavior of 5-Nitro-6-(3-nitrophenyl)piperidin-2-one under similar conditions.

Antitumor Activity

Lin et al. (2008) synthesized compounds related to piperidin-2-ones, examining their antitumor activities (Lin et al., 2008). The results of this research could be relevant for exploring the potential antitumor applications of 5-Nitro-6-(3-nitrophenyl)piperidin-2-one.

Antimicrobial and Antifungal Activities

Daisley and Shah (1984) investigated the antimicrobial and antifungal activities of compounds including piperidinomethyl analogues (Daisley & Shah, 1984). These findings may offer insights into similar properties of 5-Nitro-6-(3-nitrophenyl)piperidin-2-one.

properties

Molecular Formula

C11H11N3O5

Molecular Weight

265.22 g/mol

IUPAC Name

5-nitro-6-(3-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C11H11N3O5/c15-10-5-4-9(14(18)19)11(12-10)7-2-1-3-8(6-7)13(16)17/h1-3,6,9,11H,4-5H2,(H,12,15)

InChI Key

HNPKDEDJNOBPTB-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]

solubility

39.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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